molecular formula C14H20N2O5S B14587632 N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide CAS No. 61068-39-1

N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide

Cat. No.: B14587632
CAS No.: 61068-39-1
M. Wt: 328.39 g/mol
InChI Key: DEFVQGIARSKNEI-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine The compound features a methanesulfonyl group and a 4-nitrophenyl group attached to a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide typically involves the reaction of heptanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve heptanamide in an appropriate solvent such as dichloromethane.
  • Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Add 4-nitroaniline to the reaction mixture and allow the reaction to proceed at room temperature.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)heptanamide.

    Substitution: Various substituted sulfonamides.

    Hydrolysis: Heptanoic acid and 4-nitroaniline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide

Uniqueness

N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is unique due to its specific heptanamide backbone, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and biological activity.

Properties

CAS No.

61068-39-1

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)heptanamide

InChI

InChI=1S/C14H20N2O5S/c1-3-4-5-6-7-14(17)15(22(2,20)21)12-8-10-13(11-9-12)16(18)19/h8-11H,3-7H2,1-2H3

InChI Key

DEFVQGIARSKNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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